molecular formula C11H21NO3 B1393067 tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate CAS No. 124754-81-0

tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate

Cat. No.: B1393067
CAS No.: 124754-81-0
M. Wt: 215.29 g/mol
InChI Key: OBWNQXOVRLYCEL-SECBINFHSA-N
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Description

tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and organic synthesis. This compound is known for its unique reactivity and stability, making it a valuable intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under controlled conditions. One common method involves the use of tert-butyl acetate as a solvent and bis(trifluoromethanesulfonyl)imide as a catalyst . The reaction is carried out at room temperature, and the product is obtained in good yields.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Biological Activity

tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate is a carbamate compound with the chemical formula C11H21NO3. It is characterized by its unique structural features, including a tert-butyl group that enhances its stability and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

PropertyValue
IUPAC Nametert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Melting Point70-74 °C
InChI KeyOBWNQXOVRLYCEL-SECBINFHSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound forms covalent bonds with target molecules, leading to alterations in their structure and function. This reactivity is essential for its role as an intermediate in the synthesis of bioactive compounds.

Applications in Pharmacology

Research has indicated that this compound can serve as a precursor for various pharmaceutical agents. Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and analgesic properties.

Case Studies

Case Study 1: Synthesis of Bioactive Compounds
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds derived from this compound. These compounds exhibited significant anti-inflammatory activity in vitro, demonstrating the potential for developing new therapeutic agents based on this carbamate structure.

Case Study 2: Agrochemical Applications
Another study focused on the use of this compound in agrochemical formulations. The research highlighted its effectiveness as an insecticide precursor, showing promising results in field trials against common agricultural pests .

Toxicological Profile

While this compound shows potential for various applications, it is essential to consider its toxicological profile. Preliminary studies suggest that exposure to high concentrations may lead to adverse effects, including irritation and potential neurotoxicity. Further research is needed to fully elucidate the safety profile of this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazineAnti-cancer properties
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazineInsecticidal activity

This comparison highlights the distinct biological activities associated with different structural modifications within the carbamate class.

Properties

IUPAC Name

tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWNQXOVRLYCEL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate
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tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate
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tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate
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tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate
Reactant of Route 6
tert-Butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate

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